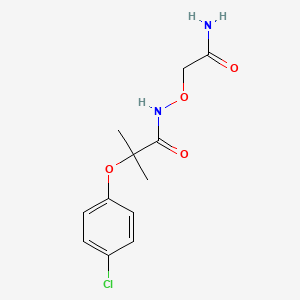![molecular formula C13H11N3O3 B6642081 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)
3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid, also known as PCMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PCMB is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various biochemical and physiological studies due to its ability to modify proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid involves the covalent modification of thiol groups in proteins. 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid reacts with the sulfhydryl group of cysteine residues in proteins, resulting in the formation of a disulfide bond. This modification can lead to the inhibition of enzymatic activity and the alteration of protein structure.
Biochemical and Physiological Effects:
3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of enzymes such as alcohol dehydrogenase and glutathione reductase. 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid has also been used to modify proteins involved in the regulation of ion channels and neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid in lab experiments is its ability to selectively modify thiol groups in proteins. This allows for the study of specific enzymes and proteins without affecting other cellular processes. However, 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid has limitations in terms of its specificity and potential toxicity. It is important to use appropriate concentrations and controls when using 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid in experiments.
Orientations Futures
There are many potential future directions for research involving 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid. One area of interest is the development of new protein modifying agents with increased specificity and reduced toxicity. Additionally, 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid could be used in the study of disease-related proteins and enzymes, such as those involved in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid in scientific research.
Méthodes De Synthèse
The synthesis of 3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid involves the reaction of 4-carboxypyridazine with formaldehyde and ammonium chloride, followed by the addition of sodium cyanide and hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid has been widely used in scientific research as a protein modifying agent. It has been shown to react with thiol groups in proteins, resulting in the inhibition of enzymatic activity. This property has been useful in studying the structure and function of various enzymes and proteins.
Propriétés
IUPAC Name |
3-[(pyridazine-4-carbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(11-4-5-15-16-8-11)14-7-9-2-1-3-10(6-9)13(18)19/h1-6,8H,7H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUXCTWJRMDYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)


![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)